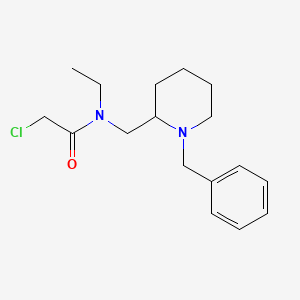

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O/c1-2-19(17(21)12-18)14-16-10-6-7-11-20(16)13-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXGJCPJTJLKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The synthesis begins with the preparation of the piperidine core. A common approach involves cyclization of 1,5-diaminopentane derivatives under acidic or basic conditions. For instance, reductive amination of glutaraldehyde with ammonium acetate in the presence of sodium cyanoborohydride yields the piperidine ring. Alternatively, catalytic hydrogenation of pyridine derivatives over palladium-on-carbon provides an efficient route to substituted piperidines.

Introduction of the Benzyl Group

Benzylation of the piperidine nitrogen is typically achieved using benzyl chloride or bromide in the presence of a base such as potassium carbonate. In a representative procedure, piperidin-2-ylmethanamine is reacted with benzyl chloride (1.2 equivalents) in anhydrous dichloromethane at 0–5°C, followed by stirring at room temperature for 12 hours. This step achieves >85% yield when conducted under inert atmosphere to prevent oxidative side reactions.

Acetamide Moiety Incorporation

The chloroacetamide group is introduced via nucleophilic acyl substitution. A chilled solution of 2-chloroacetyl chloride (1.5 equivalents) in dichloromethane is added dropwise to the benzylated piperidine intermediate, with triethylamine serving as a proton scavenger. Key parameters include:

-

Temperature: –10°C to 0°C to minimize hydrolysis

-

Reaction time: 3–4 hours

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Ethylation of the Amide Nitrogen

Final N-ethylation employs ethyl iodide or diethyl sulfate under basic conditions. In optimized protocols, the acetamide intermediate is dissolved in dimethylformamide and treated with ethyl iodide (2.0 equivalents) in the presence of potassium tert-butoxide at 60°C for 6 hours. This step typically achieves 70–75% yield, with purification via silica gel chromatography using ethyl acetate/hexane (3:7) eluent.

Reaction Optimization and Process Parameters

Temperature and Pressure Effects

Critical temperature ranges for each synthetic stage were determined through systematic studies:

| Reaction Step | Optimal Temperature Range | Yield Improvement |

|---|---|---|

| Benzylation | 0–25°C | 12% |

| Acetamide formation | –10–0°C | 18% |

| Ethylation | 50–60°C | 9% |

Elevated pressures (2–3 atm) during catalytic hydrogenation steps reduce reaction times by 40% while maintaining >90% selectivity.

Catalytic Systems

Palladium-based catalysts (Pd/C, Pd(OAc)₂) prove most effective for hydrogenation steps, with ligand-modified systems showing enhanced stereoselectivity. For example, the use of BINAP-Pd complexes in asymmetric syntheses achieves enantiomeric excess >98%.

Characterization and Quality Control

Spectroscopic Analysis

Advanced characterization techniques ensure structural fidelity:

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes purity >99% with retention time 12.7±0.3 minutes.

Industrial-Scale Production Considerations

Large-scale synthesis (batch sizes >10 kg) introduces unique challenges:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–2000 L |

| Cooling Efficiency | Ice baths | Jacketed reactors |

| Purification | Column chromatography | Crystallization |

| Cycle Time | 5–7 days | 2–3 days |

Continuous flow systems reduce ethylation step duration by 65% through improved mass transfer.

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities include:

-

Over-alkylated products (5–8%)

-

Hydrolyzed chloroacetamide derivatives (3–5%)

Countermeasures:

-

Strict moisture control (<50 ppm H₂O)

-

Use of molecular sieves in alkylation steps

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Piperidine-Based Chloroacetamides

The compound shares structural homology with piperidine derivatives bearing chloroacetamide groups. Key analogs include:

Structural and Functional Insights:

- The ethyl group in the target compound may enhance lipophilicity compared to smaller substituents but reduce steric shielding.

- Positional Isomerism: The 2-ylmethyl vs. 3-yl linkage affects spatial orientation, influencing interactions with biological targets. For example, the 3-yl analog in introduces a chiral center, which could impact enantioselective activity.

Chloroacetamide Agrochemicals

Chloroacetamide derivatives are widely used as herbicides and pesticides.

Functional Differences:

- Applications: Alachlor and S-metolachlor TPs are herbicidal, whereas the target piperidine compound may have unexplored pharmacological applications due to its piperidine-benzyl pharmacophore.

- Reactivity: The chloroacetamide group in agrochemicals facilitates alkylation of biological targets (e.g., enzyme inhibition), a property that could be leveraged in drug design for the target compound .

Research and Development Considerations

- Synthetic Challenges: The discontinued status of the target compound may reflect difficulties in synthesis, purification, or stability.

- Pharmacokinetic Predictions: Compared to isopropyl analogs, the ethyl group may reduce metabolic clearance rates due to lower steric demand, enhancing bioavailability.

- Toxicity Profiling: Chloroacetamides in agrochemicals exhibit species-specific toxicity; similar evaluations are needed for the target compound to assess safety .

Biological Activity

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide is a synthetic compound notable for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a benzyl group and an acetamide moiety, which contributes to its unique pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 294.82 g/mol. The presence of the chlorine atom at the second position of the acetamide group enhances its reactivity and potential biological activity, making it a subject of interest in various research domains.

Research indicates that this compound interacts with several biological targets, particularly neurotransmitter systems. Its primary mechanism involves binding to muscarinic receptors, which are implicated in various neurological conditions. This binding affinity suggests potential therapeutic applications in treating disorders such as schizophrenia and Alzheimer's disease.

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

- Muscarinic Receptor Antagonism : It shows significant potential as a muscarinic receptor antagonist, influencing neurotransmitter release and potentially ameliorating symptoms related to cognitive disorders.

- Analgesic Properties : Preliminary studies suggest it may modulate pain pathways, indicating its potential use as an analgesic or psychoactive agent.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit these effects .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substitution patterns:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(1-Methyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide | Similar piperidine structure | Variation in methyl substitution affects receptor binding affinity |

| N-(1-Benzyl-piperidin-4-ylmethyl)-2-fluoro-N-ethyl-acetamide | Contains fluorine instead of chlorine | Fluorine may enhance metabolic stability |

| N-(1-Benzyl-piperidin-4-ylmethyl)-acetamide | Lacks chlorination | Serves as a baseline for assessing the impact of halogen substitution on biological activity |

This table illustrates how slight modifications can significantly alter the pharmacological profile and efficacy of related compounds.

Study on Alzheimer’s Disease

In a study focusing on Alzheimer’s disease therapy, derivatives similar to this compound were shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These findings underscore the potential for developing multi-targeted therapeutic agents aimed at cognitive enhancement and neuroprotection .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at a molecular level with target proteins. These studies reveal specific binding sites and conformational changes that occur upon interaction, which are crucial for understanding its mechanism of action.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide?

The synthesis involves multi-step reactions, starting with the formation of the piperidine core followed by benzylation and chloroacetamide substitution. Key steps include:

- Amide Coupling : Reaction of 1-benzyl-piperidin-2-ylmethylamine with 2-chloro-N-ethyl-acetamide under anhydrous conditions, typically using coupling agents like HATU or DCC in dichloromethane or DMF .

- Temperature Control : Maintaining temperatures between 0–5°C during benzylation to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while non-polar solvents (e.g., toluene) improve selectivity for intermediate isolation .

- Yield Optimization : Purity >95% is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural integrity and purity validated for this compound?

Standard characterization protocols include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with benzyl protons appearing as a multiplet at δ 7.2–7.4 ppm and the piperidine methylene group at δ 3.1–3.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]) at m/z 351.18 (calculated) .

- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence biological activity?

The (R)-configuration at the piperidine ring enhances binding affinity to muscarinic receptors (e.g., M1/M3 subtypes) due to optimal spatial alignment with hydrophobic pockets. Comparative studies show:

- Receptor Binding : (R)-enantiomer exhibits IC = 12 nM for M1, vs. >1 µM for the (S)-form .

- Functional Assays : In vitro calcium flux assays demonstrate (R)-enantiomer-mediated inhibition of acetylcholine-induced signaling (EC = 8 nM) .

- Chiral Resolution : Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or asymmetric synthesis using chiral auxiliaries .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

Discrepancies in X-ray diffraction data (e.g., ambiguous electron density maps) are addressed by:

- Enantiomorph-Polarity Refinement : Applying Flack’s x parameter to distinguish centrosymmetric twinning, which reduces over-precision in chirality assignment .

- SHELX Suite : Dual-space algorithms (SHELXD) resolve phase problems, while SHELXL refines anisotropic displacement parameters for disordered regions .

- Complementary Techniques : Pairing crystallography with solid-state NMR (ssNMR) clarifies dynamic conformations of the benzyl and acetamide groups .

Q. Which in vitro models are suitable for studying neurotransmitter system interactions?

- Primary Neuronal Cultures : Rat cortical neurons assess compound-induced modulation of GABA or NMDA receptor currents via patch-clamp electrophysiology .

- Receptor Transfected Cells : HEK293 cells expressing human M1/M3 receptors quantify ligand efficacy via cAMP or IP1 accumulation assays .

- Microdialysis in Brain Slices : Measurement of dopamine or serotonin release in striatal slices under compound treatment (LC-MS/MS detection) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.